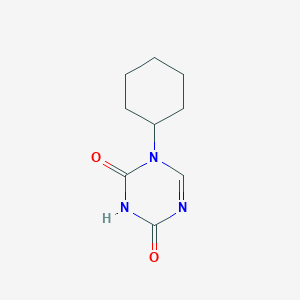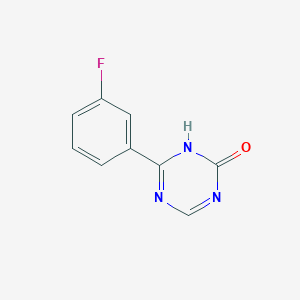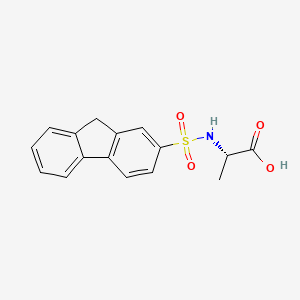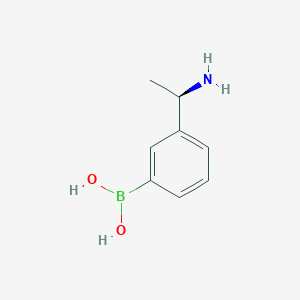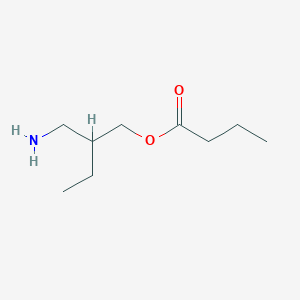
2-(Aminomethyl)butylbutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)butylbutyrate: is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant aromas and are widely used in the flavor and fragrance industries This compound is synthesized through the esterification of butyric acid and an alcohol derivative containing an aminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)butylbutyrate typically involves the esterification of butyric acid with an alcohol derivative containing an aminomethyl group. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butyric Acid+Aminomethyl AlcoholH2SO4this compound+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be explored to achieve greener and more sustainable production methods.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Aminomethyl)butylbutyrate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield butyric acid and the corresponding aminomethyl alcohol.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products:
Hydrolysis: Butyric acid and aminomethyl alcohol.
Oxidation: Imines or nitriles.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme-substrate interactions, particularly those involving esterases and amidases.
Medicine: Due to its ester and amine functionalities, it can be explored as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: It can be used as a flavoring agent or fragrance component due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)butylbutyrate largely depends on its interaction with biological molecules. The ester bond can be hydrolyzed by esterases, releasing butyric acid and aminomethyl alcohol. Butyric acid is known to have various biological effects, including acting as a histone deacetylase inhibitor, which can influence gene expression. The aminomethyl alcohol can interact with various enzymes and receptors, potentially leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Butyl butyrate: An ester formed by the condensation of butyric acid and butanol.
2-Aminobutyric acid: A non-proteinogenic amino acid that serves as a precursor for various pharmaceuticals.
2-Aminomethyl-1-propanol: An alcohol derivative with an aminomethyl group, used in the synthesis of various chemical compounds.
Uniqueness: 2-(Aminomethyl)butylbutyrate is unique due to the presence of both ester and amine functionalities in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-(aminomethyl)butyl butanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-5-9(11)12-7-8(4-2)6-10/h8H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
JTMDDKKVTWNSII-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCC(CC)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




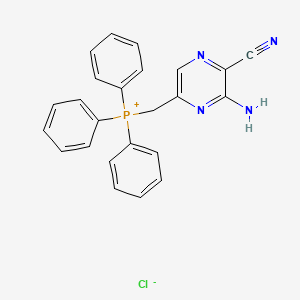
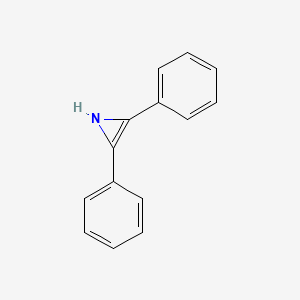

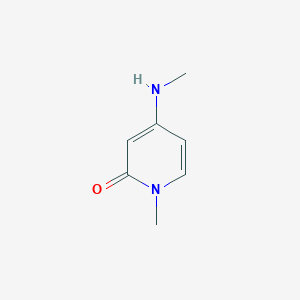


![(6S,8S,9S,10R,13R,14S,17R)-6-Hydroxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13139295.png)
